2-Cyclopropyl-4-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-6-methylpyrimidine
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Overview
Description
2-Cyclopropyl-4-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-6-methylpyrimidine is a complex organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-6-methylpyrimidine typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. One common method involves the condensation of 6-ethyl-2-(methylsulfanyl)pyrimidine-4-amine with cyclopropyl ketone under basic conditions, followed by cyclization and further functionalization to introduce the piperazine moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-4-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-6-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
2-Cyclopropyl-4-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-6-methylpyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-6-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidines: Known for their wide range of biological activities, including antiproliferative and antimicrobial properties.
Triazolothiadiazines: Exhibiting diverse pharmacological activities, such as anticancer and antimicrobial effects.
Uniqueness
2-Cyclopropyl-4-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-6-methylpyrimidine is unique due to its specific structural features, such as the cyclopropyl and piperazine moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C19H26N6S |
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Molecular Weight |
370.5 g/mol |
IUPAC Name |
2-cyclopropyl-4-[4-(6-ethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine |
InChI |
InChI=1S/C19H26N6S/c1-4-15-12-17(23-19(21-15)26-3)25-9-7-24(8-10-25)16-11-13(2)20-18(22-16)14-5-6-14/h11-12,14H,4-10H2,1-3H3 |
InChI Key |
PLBOFLSQNGHSFK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC(=NC(=C3)C)C4CC4 |
Origin of Product |
United States |
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